2-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a complex organic compound with potential applications in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 350.41 g/mol. The compound features a dibenzo[b,f][1,4]oxazepin core, which is known for its biological activity, particularly in the modulation of neurotransmitter systems.
2-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide belongs to the class of dibenzo[b,f][1,4]oxazepine derivatives. These compounds are often explored for their pharmacological properties, including their potential as inhibitors of specific biological pathways or receptors.
The synthesis of 2-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide typically involves multi-step organic reactions. Common methods include:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yields and purity .
The molecular structure of 2-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide can be represented using various structural formulas:
CCOC(=O)Nc1ccc(cc1)C(=O)C2=CC=CC=C2N(C3=C(C=C(C=C3)C(=O)N2)C(=O)C4=C(C=C(C=C4)C(=O)N(C5=CC=CC=C5)C6=CC=CC=C6))
This structural complexity indicates multiple aromatic rings and functional groups that contribute to its biological activity .
The compound may undergo several chemical reactions typical for benzamide derivatives:
Technical details such as reaction conditions (temperature, pressure, solvent) are critical for successful transformations .
The mechanism of action for 2-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide likely involves interaction with specific receptors or enzymes in biological systems. For instance:
Quantitative data from pharmacological studies would provide insights into binding affinities and efficacy .
While specific data on physical properties like density or melting point are scarce, it is expected that the compound exhibits moderate solubility in organic solvents due to its hydrophobic aromatic structure.
Chemical properties include stability under various pH conditions and reactivity towards nucleophiles or electrophiles based on its functional groups. Understanding these properties is crucial for predicting behavior in biological systems.
The primary applications of 2-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide lie in medicinal chemistry and pharmacology:
Research into this compound continues to uncover its potential benefits and applications within various scientific fields .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: